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Compound of Interest

Compound Name:
trans-Hexahydroisobenzofuran-

1,3-dione

Cat. No.: B1353774 Get Quote

Spectroscopic Data of trans-
Hexahydroisobenzofuran-1,3-dione: A Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

trans-hexahydroisobenzofuran-1,3-dione (also known as trans-1,2-cyclohexanedicarboxylic

anhydride). The information presented herein is essential for the identification, characterization,

and quality control of this compound in research and development settings. This document

includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data for trans-
hexahydroisobenzofuran-1,3-dione.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.9 - 3.1 Multiplet 2H H-3a, H-7a

~1.8 - 2.0 Multiplet 2H H-4ax, H-7ax

~1.6 - 1.8 Multiplet 2H H-5ax, H-6ax

~1.3 - 1.5 Multiplet 4H
H-4eq, H-7eq, H-5eq,

H-6eq

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency. The assignments are based on the expected chemical environment of

the protons.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~172 C=O (C-1, C-3)

~45 C-3a, C-7a

~25 C-5, C-6

~22 C-4, C-7

Note: These are approximate chemical shifts. Actual values may vary based on experimental

conditions.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~2940, ~2860 Strong C-H stretch (cyclohexane ring)

~1850 Strong
C=O stretch (anhydride,

symmetric)

~1780 Strong
C=O stretch (anhydride,

asymmetric)

~1230 Strong C-O-C stretch (anhydride)

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Proposed Fragment

154 Moderate [M]⁺ (Molecular Ion)

110 Moderate [M - CO₂]⁺

82 Strong [C₆H₁₀]⁺ (Cyclohexene)

81 High [C₆H₉]⁺

54 High [C₄H₆]⁺ (Butadiene)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of trans-hexahydroisobenzofuran-
1,3-dione is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform

(CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

Instrumentation and Parameters:

Spectrometer: A Bruker Avance III 400 MHz spectrometer (or equivalent).
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¹H NMR:

Frequency: 400 MHz

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

¹³C NMR:

Frequency: 100 MHz

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):

A small amount (2-5 mg) of solid trans-hexahydroisobenzofuran-1,3-dione is dissolved in

a few drops of a volatile solvent (e.g., acetone or methylene chloride).

A drop of this solution is applied to the surface of a potassium bromide (KBr) or sodium

chloride (NaCl) salt plate.

The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on

the plate.

Instrumentation and Parameters:

Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).

Technique: Transmission
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Scan range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample is introduced via a direct insertion probe or

through a gas chromatograph (GC) inlet. Electron Ionization (EI) is the typical method used.

Instrumentation and Parameters:

Mass Spectrometer: A mass spectrometer with an electron ionization source, such as a

single quadrupole or time-of-flight (TOF) analyzer.

Ionization Energy: 70 eV.

Source Temperature: 200-250 °C.

Mass Range: m/z 40-400.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like trans-hexahydroisobenzofuran-1,3-dione.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [spectroscopic data of trans-Hexahydroisobenzofuran-
1,3-dione (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1353774#spectroscopic-data-of-trans-
hexahydroisobenzofuran-1-3-dione-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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